molecular formula C17H21N5 B5364194 N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5364194
M. Wt: 295.4 g/mol
InChI Key: TWXANQJIWUANJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound with potential applications in the field of scientific research. This compound has been synthesized using a specific method and has shown promising results in various studies. The aim of

Mechanism of Action

The mechanism of action of N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not fully understood. However, studies have shown that this compound can modulate the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and proliferation. This compound has also been shown to modulate the activity of certain neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which can potentially be used to treat neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its potential to inhibit the growth of cancer cells. This compound has also shown potential in the field of neuroscience research. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research of N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further investigate the mechanism of action of this compound and its potential applications in the field of cancer research. Another direction is to investigate the potential of this compound in the treatment of neurological disorders. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound to increase its availability for research purposes.
Conclusion:
This compound is a novel compound with potential applications in various scientific research fields. This compound has been synthesized using a specific method and has shown promising results in various studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer research and neuroscience.

Synthesis Methods

The synthesis of N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a multi-step process. The first step involves the reaction of 3-phenylpropanal with methylamine to form N-methyl-3-phenylpropan-1-amine. The second step involves the reaction of N-methyl-3-phenylpropan-1-amine with 4,6-dichloropyrimidine to form N-methyl-3-phenylpropyl-4,6-dichloropyrimidin-2-amine. The final step involves the reaction of N-methyl-3-phenylpropyl-4,6-dichloropyrimidin-2-amine with trimethylamine to form this compound.

Scientific Research Applications

N,1,6-trimethyl-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in various scientific research fields. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also shown potential in the field of neuroscience research. Studies have shown that this compound can modulate the activity of certain neurotransmitters and can potentially be used to treat neurological disorders.

properties

IUPAC Name

N,1,6-trimethyl-N-(3-phenylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-13-19-16(15-12-18-22(3)17(15)20-13)21(2)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXANQJIWUANJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N(C)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.